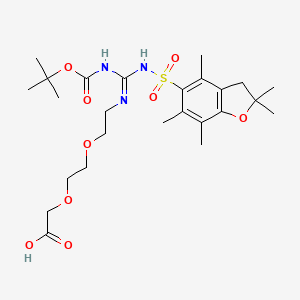

N-Pbf,N'-Boc-amidino-AEEA

Description

Historical Context of Amidino Compounds in Scientific Research

Amidines, organic compounds featuring the RC(NR)NR~2~ functional group, have long been integral to chemical and pharmacological research. Early work in the 20th century established their utility as strong uncharged bases and precursors for heterocyclic compounds. The Pinner reaction, developed in the late 1800s, became a cornerstone for synthesizing primary amidines by reacting nitriles with alcohols and ammonia. This method laid the groundwork for later advancements in amidino-substituted molecules, including guanidines and benzimidazoles, which found applications in drug discovery (e.g., antiprotozoal agents like pentamidine) and materials science.

The introduction of protecting groups such as tert-butoxycarbonyl (Boc) and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) in the late 20th century revolutionized amidine chemistry. These groups allowed selective modification of amidino functionalities in complex molecules, preventing unwanted side reactions during multi-step syntheses. For instance, Boc protection enabled the stable incorporation of amidines into peptide backbones, while Pbf groups safeguarded reactive sites during solid-phase peptide synthesis (SPPS).

Significance of this compound in Contemporary Chemical Sciences

This compound (8-(N-Pbf,N'-Boc-guanidino)-3,6-dioxaoctanoic acid) represents a sophisticated evolution of amidino chemistry. Its structure combines a protected amidino group with a hydrophilic ethylene glycol spacer (AEEA), conferring unique advantages in biomolecular engineering:

| Property | Value/Description |

|---|---|

| Molecular Formula | C~25~H~39~N~3~O~9~S |

| Molecular Weight | 581.67 g/mol |

| Functional Groups | Dual-protected amidino, carboxylic acid, ether |

| Key Applications | Peptide synthesis, bioconjugation, drug delivery |

Peptide Synthesis: The compound serves as a bifunctional linker in SPPS, enabling the site-specific incorporation of amidino groups into peptide chains. Its AEEA spacer enhances solubility, reducing aggregation during synthesis. For example, in the production of bicycle peptides, This compound facilitates the introduction of stable amidino linkages that improve target binding affinity.

Bioconjugation: Researchers exploit its carboxylic acid moiety to conjugate biomolecules (e.g., antibodies, enzymes) with diagnostic or therapeutic payloads. A 2024 study demonstrated its use in creating antibody-drug conjugates (ADCs) with enhanced serum stability compared to traditional maleimide-based linkers.

Drug Development: The protected amidino group acts as a prodrug moiety, masking cationic charges that would otherwise limit cellular uptake. Upon enzymatic cleavage in vivo, the active amidine is released, improving bioavailability.

Overview of Research Trajectories and Applications

Recent studies highlight three promising directions for This compound :

1. Photodynamic Therapy (PDT): The AEEA spacer’s ether linkages allow the covalent attachment of photosensitizers to tumor-targeting peptides. In a 2025 proof-of-concept study, researchers used the compound to synthesize porphyrin-peptide conjugates that achieved selective cancer cell ablation under light irradiation.

2. Enzyme-Resistant Peptides: By substituting lysine residues with This compound , scientists have engineered peptides resistant to proteolytic degradation. For instance, a 2024 report detailed a modified neuropeptide Y analog with a 12-fold increase in plasma half-life compared to the native peptide.

3. Smart Hydrogels: The compound’s amidino group participates in pH-sensitive crosslinking reactions. When integrated into hydrogels, it enables controlled drug release in response to acidic microenvironments, such as those found in tumors.

**Synthetic Protocol for this compound**

1. **Pinner Reaction:** React cyano-AEEA with HCl in methanol to form the imino ether intermediate.

2. **Amidine Formation:** Treat the intermediate with Boc-protected ammonia to yield the mono-Boc-amidino derivative.

3. **Sulfonylation:** Introduce the Pbf group using 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride under basic conditions.

4. **Purification:** Isulate the product via reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water).

Current challenges include optimizing the compound’s scalability and reducing the cost of Pbf-protecting reagents. Advances in flow chemistry and enzymatic sulfonylation may address these limitations in the coming decade.

Properties

IUPAC Name |

2-[2-[2-[[[(2-methylpropan-2-yl)oxycarbonylamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39N3O9S/c1-15-16(2)21(17(3)18-13-25(7,8)36-20(15)18)38(32,33)28-22(27-23(31)37-24(4,5)6)26-9-10-34-11-12-35-14-19(29)30/h9-14H2,1-8H3,(H,29,30)(H2,26,27,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKXAMMMAUEIGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCOCCOCC(=O)O)NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39N3O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-Pbf,N’-Boc-amidino-AEEA involves multiple steps and specific reaction conditions. The synthetic routes typically include the protection of amine groups using tert-butoxycarbonyl (Boc) and pentamethylbenzofuran (Pbf) groups. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may vary, but they generally follow similar principles to ensure the compound’s consistency and quality.

Chemical Reactions Analysis

N-Pbf,N’-Boc-amidino-AEEA undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary depending on the desired outcome, but they often involve controlled temperatures and specific catalysts. Major products formed from these reactions include derivatives with modified functional groups, which can be used in further chemical synthesis.

Scientific Research Applications

N-Pbf,N’-Boc-amidino-AEEA has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential therapeutic effects and interactions with biological systems. In medicine, it is explored for its potential use in drug development and delivery. Industrially, it is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of N-Pbf,N’-Boc-amidino-AEEA involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Structural Analogs with Varied Protecting Groups

Key Findings :

- Pbf/Boc combination offers orthogonal deprotection, enabling sequential synthesis steps without side reactions .

- Fmoc/Trityl analogs exhibit higher solubility in organic solvents but require harsher conditions for Trityl removal, limiting compatibility with acid-sensitive substrates .

- Cbz analogs are less stable under reductive conditions, restricting their use in hydrogenation-based syntheses .

Amidino Derivatives with Alternative Linkers

Key Findings :

- AEEA linker improves solubility and reduces steric hindrance compared to rigid benzothiazole or metal-coordinated linkers .

- Unprotected amidino groups (e.g., in benzothiazole derivatives) show superior antioxidative activity but lower synthetic versatility due to instability during SPPS .

- Metal-amidinate complexes exhibit unique catalytic properties but require specialized handling, limiting their use in biological systems .

Key Findings :

- This compound achieves higher coupling efficiency due to the AEEA linker’s flexibility and reduced steric bulk .

- Racemization rates are lower compared to β-alanine-based analogs, which are prone to steric hindrance .

Biological Activity

N-Pbf,N'-Boc-amidino-AEEA (N-Pbf, N'-Boc-amidino-2-aminoethanol) is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through a multi-step process involving the protection of amine groups with tert-butoxycarbonyl (Boc) and pentamethylbenzofuran (Pbf) groups. The synthesis typically requires specific catalysts and solvents to achieve high yields and purity. The compound serves as a versatile building block for more complex molecules in pharmaceutical development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including proteins and enzymes. By binding to these targets, the compound can modulate their activity, leading to significant biological responses. This mechanism is crucial for its potential use in drug development and therapeutic applications.

In Vitro Studies

Research indicates that this compound exhibits notable antimicrobial properties. For instance, studies have shown that derivatives of amidino compounds can inhibit the growth of Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values reported at 6.6 μM for certain derivatives .

Anticancer Potential

In addition to its antimicrobial activity, this compound has been investigated for its anticancer properties. Compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and others. For example, related amidino compounds targeting the PI3K/Akt/mTOR signaling pathway have shown IC50 values as low as 2.02 µM, indicating strong potential for therapeutic use .

Case Studies

- Antimicrobial Activity : A study highlighted the efficacy of amidino compounds against Mycobacterium tuberculosis, emphasizing the importance of structural modifications in enhancing activity .

- Anticancer Efficacy : Research on related compounds indicated significant inhibition of tumor growth through apoptosis induction and cell cycle arrest mechanisms, providing a promising avenue for further exploration in cancer therapy .

Comparative Analysis with Similar Compounds

| Compound | MIC (μM) | IC50 (μM) | Target |

|---|---|---|---|

| This compound | 6.6 | 2.02 | Mycobacterium tuberculosis |

| Related Amidino Compound | 5.0 | 0.73 | Various cancer cell lines |

The table illustrates the comparative biological activities of this compound with similar compounds, showcasing its potential efficacy in both antimicrobial and anticancer applications.

Q & A

Q. How can researchers design a FINER (Feasible, Interesting, Novel, Ethical, Relevant) hypothesis for studying this compound in drug delivery systems?

- Methodological Answer : Align the hypothesis with unmet needs (e.g., improving cellular uptake of peptide therapeutics). Conduct a feasibility analysis: assess synthetic scalability (>10 g batches) and in vitro toxicity (MTT assays). Ensure novelty via patent searches and literature reviews. Ethical approval is critical for animal or human cell line studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.